molecular formula C11H12F3NO2 B3015663 methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate CAS No. 1228550-48-8

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate

Cat. No.: B3015663
CAS No.: 1228550-48-8
M. Wt: 247.217
InChI Key: YDOJADAEHIWPGC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl phenyl sulfone and photoredox catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate involves the generation of trifluoromethyl radicals through photoredox catalysis . These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and conditions used.

Comparison with Similar Compounds

Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:

Properties

IUPAC Name

methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOJADAEHIWPGC-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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